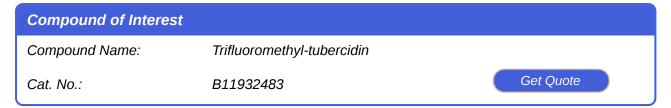


An In-Depth Technical Guide to Trifluoromethyltubercidin (TFMT)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl-tubercidin (TFMT) is a novel antiviral compound identified as a potent inhibitor of the host-cell 2'-O-ribose methyltransferase 1 (MTr1). By targeting a host enzyme essential for the replication of influenza A and B viruses, TFMT presents a promising therapeutic strategy with a high barrier to the development of viral resistance. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, biological activity, and relevant experimental protocols for **Trifluoromethyl-tubercidin**.

Chemical Structure and Properties

Trifluoromethyl-tubercidin is a derivative of the natural product tubercidin, produced by bacteria of the genus Streptomyces.[1][2] The introduction of a trifluoromethyl group significantly influences its biological activity.[3]

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of Trifluoromethyl-tubercidin



Property	Value	Reference
IUPAC Name	4-Amino-5-(trifluoromethyl)-7- ((2R,3R,4S,5R)-3,4-dihydroxy- 5- (hydroxymethyl)tetrahydrofura n-2-yl)-7H-pyrrolo[2,3- d]pyrimidine	N/A
CAS Number	1854086-05-7	[4]
Molecular Formula	C12H13F3N4O4	[4]
Formula Weight	334.25 g/mol	[4]
SMILES	O[C@H]1INVALID-LINKO INVALID-LINK[C@H]1O	[4]
Appearance	White to off-white solid	[5]
Solubility	Soluble in DMSO (3.34 mg/mL with ultrasonic and warming)	[5]
Storage	Store at -20°C, protect from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months.	[5]

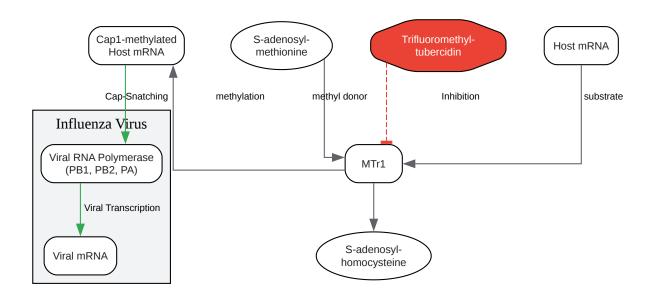
Mechanism of Action: Inhibition of Host MTr1 and Viral Cap-Snatching

Trifluoromethyl-tubercidin exerts its antiviral effect by inhibiting the host enzyme 2'-O-ribose methyltransferase 1 (MTr1).[6] MTr1 is responsible for the 2'-O-methylation of the 5' cap structure of host messenger RNAs (mRNAs), a critical step in their maturation.

Influenza viruses are incapable of synthesizing their own 5' cap structures and rely on a process called "cap-snatching."[6] The viral RNA-dependent RNA polymerase (RdRp) complex, specifically the PB2 subunit, binds to and cleaves the 5' capped ends of host mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs.



By inhibiting MTr1, **Trifluoromethyl-tubercidin** prevents the proper methylation of host mRNA caps.[6] The influenza virus PB2 subunit has a lower affinity for these unmodified caps, leading to a significant reduction in the efficiency of cap-snatching and, consequently, the inhibition of viral replication.[6]



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Figure 1: Mechanism of action of Trifluoromethyl-tubercidin.

Biological Activity and Quantitative Data

Trifluoromethyl-tubercidin has demonstrated potent and selective antiviral activity against influenza A and B viruses in vitro and in vivo.

Table 2: In Vitro Antiviral Activity of **Trifluoromethyl-tubercidin**



Assay	Cell Line	Virus Strain	Endpoint	Value	Reference
Antiviral Activity	A549	Influenza A Virus (IAV)	IC50	0.30 μΜ	[4]
Antiviral Activity	Murine Cells	Influenza A Virus (IAV)	IC50	7.7 μΜ	[1]
Antiviral Activity	A549	Influenza A Virus (IAV)	Viral RNA levels	Significant inhibition at 0-10 µM	[5]
Antiviral Activity	A549	Influenza B Virus (IBV)	Viral RNA levels	Significant inhibition at 0-10 µM	[5]
Cytotoxicity	A549	-	WST-8 assay	No notable toxicity at effective concentration s	[4]

In Vivo Efficacy: In a mouse model of influenza A virus infection, intranasal administration of **Trifluoromethyl-tubercidin** at 2 mg/kg for two days did not cause weight loss or lung cytotoxicity.[5] The treatment significantly reduced the mRNA levels of the viral nucleoprotein (NP) and polymerase basic protein 2 (PB2) in the lungs, indicating effective anti-influenza activity in vivo.[5]

Experimental Protocols Synthesis of Trifluoromethyl-tubercidin

A specific, detailed synthesis protocol for **Trifluoromethyl-tubercidin** is not publicly available in the cited literature. However, the general synthesis of 7-substituted pyrrolo[2,3-d]pyrimidine nucleosides, such as tubercidin analogs, often involves a key cross-coupling reaction. For instance, a Pd(0)/Cu(I)-catalyzed Sonogashira coupling can be employed to introduce substituents at the 7-position of a 7-iodo-deazapurine nucleoside precursor.[7] The synthesis of fluorinated pyrimidines can also be achieved through the cyclization of amidine hydrochlorides with a fluorinated building block like potassium 2-cyano-2-fluoroethenolate.[8] A



chemoenzymatic approach, utilizing enzymes for stereoselective steps, has also been described for the synthesis of related nucleoside analogs.[9]

In Vitro MTr1 Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a methyltransferase like MTr1. It is based on the detection of radiolabeled methyl group transfer from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a substrate.

Materials:

- Recombinant human MTr1 enzyme
- Trifluoromethyl-tubercidin (or other test compounds)
- S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
- · Unmethylated cap-0 RNA substrate
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl₂)
- Scintillation cocktail and vials
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant MTr1 enzyme, and the cap-0 RNA substrate.
- Add varying concentrations of Trifluoromethyl-tubercidin or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
- Initiate the methyltransferase reaction by adding ³H-SAM.
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid) and placing the mixture on ice.



- Spot the reaction mixture onto filter paper and wash to remove unincorporated ³H-SAM.
- Place the filter paper into scintillation vials with a scintillation cocktail.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of Trifluoromethyl-tubercidin and determine the IC50 value.

Influenza Virus Titer Determination (TCID50 Assay)

The Tissue Culture Infectious Dose 50 (TCID50) assay is a method to quantify the infectious virus titer.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- 96-well cell culture plates
- Cell culture medium (e.g., DMEM with 10% FBS)
- Infection medium (e.g., DMEM with TPCK-trypsin)
- Virus sample (supernatant from infected cells)
- Phosphate-buffered saline (PBS)

Procedure:

- Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer the next day.
- On the day of the assay, prepare ten-fold serial dilutions of the virus sample in infection medium.
- Remove the growth medium from the MDCK cell monolayer and wash with PBS.



- Inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution. Include a set of
 wells with infection medium only as a negative control.
- Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
- Observe the plates daily for the presence of cytopathic effect (CPE) in each well.
- After the incubation period, score each well as positive or negative for CPE.
- Calculate the TCID50/mL using the Reed-Muench method.

Cell Viability Assessment (WST-8 Assay)

The WST-8 assay is a colorimetric assay to determine cell viability.

Materials:

- Cells cultured in a 96-well plate
- WST-8 reagent
- · Cell culture medium
- Microplate reader

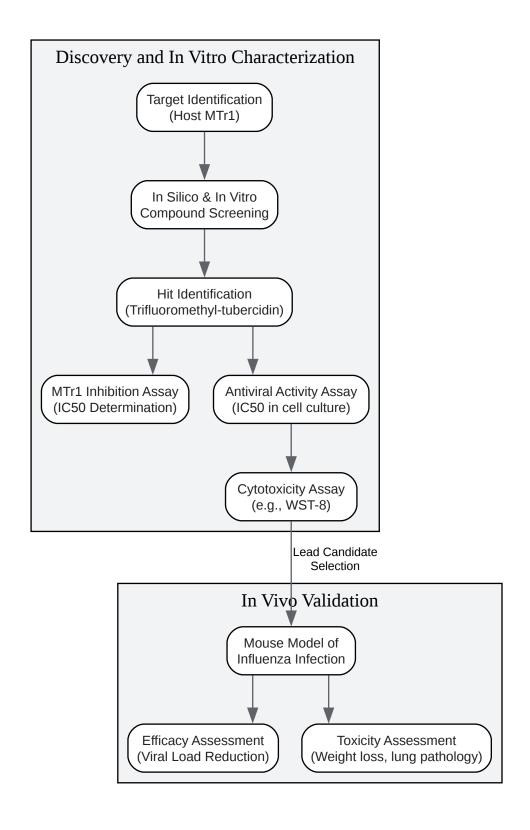
Procedure:

- Treat cells with various concentrations of Trifluoromethyl-tubercidin for the desired time period. Include untreated control wells.
- Add WST-8 reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).
- Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control cells.



Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow from the identification of the target to the in vivo validation of **Trifluoromethyl-tubercidin**.





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Figure 2: Experimental workflow for Trifluoromethyl-tubercidin.

Conclusion

Trifluoromethyl-tubercidin is a promising antiviral candidate that targets the host MTr1 enzyme, thereby inhibiting influenza A and B virus replication by disrupting the cap-snatching mechanism. Its potent in vitro and in vivo activity, coupled with low toxicity at effective concentrations, makes it an attractive lead compound for the development of novel anti-influenza therapeutics. The targeting of a host factor suggests a higher barrier to the emergence of viral resistance compared to drugs that target viral proteins directly. Further research and development of **Trifluoromethyl-tubercidin** and related analogs are warranted.

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